molecular formula C15H21N3O3S B140427 N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-70-8

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide

Cat. No. B140427
CAS RN: 126826-70-8
M. Wt: 323.4 g/mol
InChI Key: FZECQDQRJAHDDA-UHFFFAOYSA-N
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Description

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide, also known as PEAQX, is a selective and potent antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are important in mediating fast synaptic transmission. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide acts as a selective antagonist of the AMPA subtype of glutamate receptors. By blocking the activity of these receptors, this compound reduces the excitability of neurons and can prevent or reduce the severity of seizures. This compound has also been shown to have neuroprotective effects by reducing the damage caused by excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and reducing the size of infarcts in animal models of stroke. This compound has also been studied for its potential to enhance learning and memory in healthy individuals.

Advantages and Limitations for Lab Experiments

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide is a selective and potent antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several potential future directions for research on N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide. One area of interest is the potential use of this compound as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Another area of interest is the potential use of this compound as a tool for studying the role of AMPA receptors in learning and memory. Additionally, further research is needed to optimize the administration and dosing of this compound in various experimental settings.

Synthesis Methods

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide can be synthesized by reacting N-(4-aminophenyl)acetamide with 1-(1-piperidinyl)ethanone and then treating the resulting product with sulfuryl chloride. The reaction yields this compound as a white solid with a purity of over 98%.

Scientific Research Applications

N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce the severity of seizures in animal models. This compound has also been studied for its potential to enhance learning and memory in healthy individuals.

properties

CAS RN

126826-70-8

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-[(Z)-1-piperidin-1-ylethylideneamino]sulfonylphenyl]acetamide

InChI

InChI=1S/C15H21N3O3S/c1-12(18-10-4-3-5-11-18)17-22(20,21)15-8-6-14(7-9-15)16-13(2)19/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)/b17-12-

InChI Key

FZECQDQRJAHDDA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCCCC2

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2

synonyms

N-[4-[1-(1-piperidyl)ethylideneamino]sulfonylphenyl]acetamide

Origin of Product

United States

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